シクロブタンカルボン酸

説明

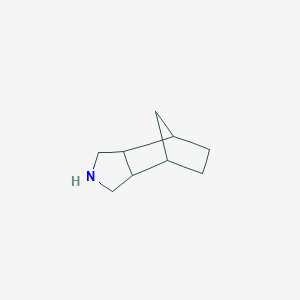

Cyclobutoic acid is a derivative of cyclobutane, a four-membered carbon ring structure, which is known for its unique chemical and physical properties due to the ring strain. Although the provided papers do not directly discuss "Cyclobutoic Acid," they provide valuable insights into the synthesis, molecular structure, and reactivity of cyclobutane derivatives, which can be extrapolated to understand cyclobutoic acid.

Synthesis Analysis

The synthesis of cyclobutane derivatives is a topic of interest due to their presence in biologically active compounds and potential applications. Paper describes the anion-controlled stereoselective synthesis of cyclobutane derivatives through a solid-state photochemical [2 + 2] cycloaddition reaction. The orientation of the monomers and the resulting stereoisomers are influenced by the anions present in the salts. Paper discusses the use of (-)-alpha-pinene and (-)-verbenone as chiral precursors for the synthesis of polyfunctionalized cyclobutane derivatives, which are then used to create dehydro amino acids. Paper details the synthesis of a boronated cyclobutane derivative, which is a potential agent for Boron Neutron Capture Therapy (BNCT). Lastly, paper outlines a method for synthesizing 3-cyclobutylpropanoic acid, which involves condensation and decarboxylation steps, suggesting a potential route for the synthesis of cyclobutoic acid.

Molecular Structure Analysis

Cyclobutane derivatives exhibit a range of molecular structures that are influenced by their substituents. Paper provides an in-depth look at the molecular structure of 2-aminocyclobutane-1-carboxylic acid derivatives, highlighting the rigidity imparted by the cyclobutane ring. The study includes NMR structural analysis and DFT theoretical calculations, which reveal strong intramolecular hydrogen bonds and a cis-fused [4.2.0]octane structural unit. Paper describes a donor-acceptor cyclobutadiene with a boryl/amino-substitution pattern, which adopts a rhombic structure due to a charge-separated electronic structure.

Chemical Reactions Analysis

The reactivity of cyclobutane derivatives is diverse and can be manipulated through various chemical reactions. Paper explores the synthesis of cyclobutenes and their subsequent reactions, including palladium-catalyzed asymmetric allylic substitutions and electrocyclic ring-opening reactions. These reactions are highly diastereoselective and can lead to the formation of complex polyenic natural products. Paper also discusses the reactivity of a boryl-substituted cyclobutadiene with water, which induces a migration of the boryl group due to its Lewis acidity.

Physical and Chemical Properties Analysis

Cyclobutane derivatives are characterized by their physical and chemical properties, which are often a result of the inherent ring strain in the four-membered ring. The papers provided do not explicitly discuss the physical properties of cyclobutoic acid, but the synthesis and structural analyses imply that these derivatives are likely to have high reactivity and rigidity, as well as the potential for strong intramolecular interactions. These properties are crucial for their application in the synthesis of complex molecules and potential therapeutic agents.

科学的研究の応用

医薬品

シクロブタンカルボン酸は、特に新しい医薬品の開発において、医学分野で潜在的な用途があります。 その構造は、酵素阻害剤や受容体作動薬などの特定の生物学的活性を持つ分子の合成に利用できます .

農業

農業では、シクロブタンカルボン酸誘導体は、その成長促進特性、または害虫管理戦略の一部として調べられています。 それらは、植物の回復力を高めたり、天然の農薬として作用したりする化合物の前駆体として役立つ可能性があります .

食品産業

食品産業は、添加物や保存料の形でシクロブタンカルボン酸から利益を得られる可能性があります。 その誘導体は、製品の保存期間を改善したり、香味料の製剤に使用したりできる可能性があります .

環境科学

シクロブタンカルボン酸とその誘導体は、水浄化プロセス、または汚染物質の吸着を助ける材料の開発など、環境バイオテクノロジーにおいて役割を果たす可能性があります .

化学工学

化学工学では、シクロブタンカルボン酸は、さまざまな産業プロセスで使用できる、触媒や独自の特性を持つポリマーなどの新しい材料の合成に関与する可能性があります .

バイオテクノロジー

その化合物の構造は、バイオベース材料の開発、または合成生物学アプローチで新しい生物活性化合物を作り出すための構成要素として、バイオテクノロジーアプリケーションの鍵となる可能性があります .

将来の方向性

特性

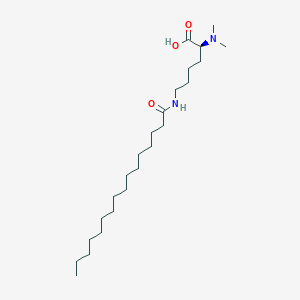

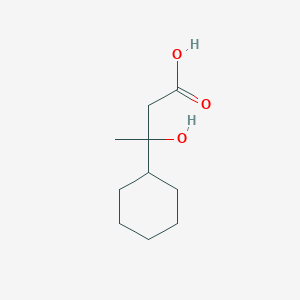

IUPAC Name |

3-cyclohexyl-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-10(13,7-9(11)12)8-5-3-2-4-6-8/h8,13H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFERNRNDCJFIAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C1CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864789 | |

| Record name | 3-Cyclohexyl-3-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17692-20-5 | |

| Record name | Cyclobutoic acid [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexyl-3-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOBUTOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86KE25F200 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-Methylphenyl)methyl]propan-1-amine](/img/structure/B100725.png)